Dihydrocorynantheine

Description

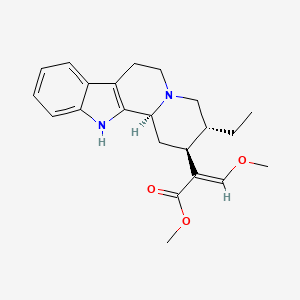

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLUOJBSAYAYEM-XPOGPMDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315111 | |

| Record name | Dihydrocorynantheine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50439-68-4 | |

| Record name | Dihydrocorynantheine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50439-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocorynantheine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050439684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrocorynantheine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROCORYNANTHEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O2FX8N0QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydrocorynantheine natural occurrence and sources

An In-Depth Technical Guide to the Natural Occurrence and Sources of Dihydrocorynantheine

Introduction

This compound is a corynanthe-type monoterpenoid indole alkaloid, a class of natural products known for their structural complexity and significant pharmacological properties.[1] While not as widely studied as some of its derivatives, this compound holds a crucial position in the biosynthesis of several pharmacologically active alkaloids, most notably mitragynine, the principal psychoactive component of Mitragyna speciosa (kratom).[2][3] Beyond its role as a chemical intermediate, this compound itself has demonstrated biological activity, including significant vasodilating effects.[4]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the primary botanical sources, explores the intricacies of its biosynthetic pathway, and presents a generalized methodology for its extraction and isolation from plant matrices. The content is structured to deliver both foundational knowledge and practical insights into the study of this important natural compound.

Botanical Distribution of this compound

This compound is primarily found within the Rubiaceae family, a large family of flowering plants that includes coffee and cinchona. Its presence is most notably documented in three key genera: Corynanthe, Uncaria, and Mitragyna. These genera are distributed across the tropical regions of Africa and Asia and have a rich history in traditional medicine.

The primary botanical sources of this compound are summarized in the table below.

| Genus | Species | Common Name | Plant Part(s) | Geographical Distribution |

| Corynanthe | Corynanthe yohimbe (syn. Pausinystalia yohimbe) | Yohimbe | Bark | Western and Central Africa (e.g., Nigeria, Cameroon, Gabon)[5][6] |

| Corynanthe pachyceras | N/A | Bark | West Africa | |

| Uncaria | Uncaria tomentosa | Cat's Claw | Leaves, Roots | Central and South America (e.g., Amazon rainforest)[7][8] |

| Uncaria rhynchophylla | Gou Teng | Stems | Southeast China and other parts of Asia[9] | |

| Uncaria macrophylla | N/A | Aerial Parts | Asia[4][10] | |

| Mitragyna | Mitragyna speciosa | Kratom | Leaves | Southeast Asia (e.g., Thailand, Malaysia)[2][11] |

Key Botanical Sources:

-

Corynanthe yohimbe : This evergreen tree is the most famous source of yohimbine, another well-known indole alkaloid.[12] this compound is also present in the bark as a related corynanthe alkaloid.[5][13] The tree can grow up to 30 meters tall and is native to the lowland forests of western and central Africa.[6]

-

Uncaria tomentosa : Commonly known as Cat's Claw due to its distinctive claw-like thorns, this woody vine has been used for centuries in traditional Peruvian medicine.[7] It grows in the tropical forests of Central and South America. This compound is found in small quantities in its leaves and roots, alongside a diverse array of other indole and oxindole alkaloids.[7]

-

Mitragyna speciosa : Known as kratom, this tropical tree is native to Southeast Asia, where its leaves have been used for their stimulant and opioid-like effects.[2] this compound is a crucial biosynthetic precursor to the more abundant alkaloids mitragynine and speciogynine, and its presence is foundational to the plant's unique chemical profile.[3][11]

Biosynthesis of the this compound Scaffold

The biosynthesis of this compound is a key branch point in the formation of numerous monoterpenoid indole alkaloids (MIAs). The pathway begins with strictosidine, the universal precursor for virtually all MIAs.

The process is initiated by the deglycosylation of strictosidine, which generates a highly reactive aglycone. This intermediate is then enzymatically reduced to form the this compound scaffold. A critical enzyme in this transformation is This compound Synthase (DCS) , which catalyzes the reduction and cyclization to create the characteristic corynanthe skeleton.[2][14]

A noteworthy feature of this biosynthesis is its stereoselectivity. Different orthologs of the DCS enzyme can produce different stereoisomers at the C-20 position, leading to either (20S)-dihydrocorynantheine or (20R)-dihydrocorynantheine.[2][3] These distinct epimers serve as precursors for different series of downstream alkaloids. For instance, in Mitragyna speciosa, these stereoisomers are the starting points for the biosynthesis of mitragynine and its epimer, speciogynine.[2]

Caption: Biosynthetic pathway from strictosidine to this compound stereoisomers.

Methodologies for Extraction and Isolation

The isolation of this compound from plant material follows a general workflow for natural product extraction, particularly for alkaloids. The choice of solvent and chromatographic technique is critical for achieving efficient separation and purification.[15] The protocol described for isolating alkaloids from Uncaria rhynchophylla provides a robust framework that can be adapted for other source materials.[9]

Generalized Experimental Protocol

Step 1: Preparation of Plant Material

-

The relevant plant part (e.g., dried bark, leaves, or stems) is coarsely ground into a fine powder to increase the surface area for solvent penetration.

Step 2: Solvent Extraction

-

The powdered plant material is subjected to exhaustive extraction, typically through cold maceration or Soxhlet extraction.[15]

-

Methanol (MeOH) is a common and effective solvent for this purpose. The material is soaked in the solvent for an extended period (e.g., 3 x 72 hours) at room temperature.[9]

-

The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Step 3: Acid-Base Partitioning for Alkaloid Enrichment

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloid nitrogen atoms, rendering them water-soluble.

-

This aqueous solution is then washed with an immiscible organic solvent (e.g., dichloromethane, DCM) to remove neutral and acidic compounds.

-

The pH of the aqueous layer is subsequently adjusted to be basic (e.g., pH 9-10 with NH₄OH), which deprotonates the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted back into an organic solvent like DCM. This process is repeated multiple times to ensure complete extraction. The combined organic layers yield a crude alkaloid fraction.

Step 4: Chromatographic Purification

-

The crude alkaloid fraction is subjected to column chromatography for separation. Silica gel is a commonly used stationary phase.

-

A solvent gradient system is employed for elution, starting with a non-polar solvent and gradually increasing the polarity. A typical system is a gradient of DCM to methanol (e.g., 100:0 to 90:10 DCM:MeOH).[9]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are combined.

-

Further purification of the combined fractions may be necessary, often using preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound in high purity.

Step 5: Structural Elucidation

-

The structure and purity of the isolated compound are confirmed using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Caption: Generalized workflow for the extraction and isolation of this compound.

Quantitative Considerations

The concentration of this compound in its natural sources can vary significantly based on the plant species, geographical origin, age of the plant, and the specific part harvested. In many cases, particularly in Mitragyna speciosa, this compound is present in lower concentrations relative to its downstream products. For example, in Thai varieties of kratom, the principal alkaloid mitragynine can constitute up to 66% of the total alkaloid content, while this compound serves as a minor, transient intermediate.[11] In contrast, species like Corynanthe yohimbe and various Uncaria species are known to contain a more complex mixture of corynanthe-type alkaloids where this compound may be more prominent, though still part of a diverse phytochemical profile.[7][13] Precise quantification requires validated analytical methods, such as HPLC or GC-MS, and is essential for standardizing extracts for research or therapeutic development.

Conclusion

This compound is a structurally significant indole alkaloid found predominantly in the Corynanthe, Uncaria, and Mitragyna genera of the Rubiaceae family. Its primary importance lies in its role as a key biosynthetic intermediate for a wide range of pharmacologically active compounds. Understanding its natural distribution, the enzymatic pathways that govern its formation, and the methodologies for its isolation are fundamental for advancing research in natural products chemistry and ethnopharmacology. This guide provides a foundational framework for professionals seeking to explore the scientific and therapeutic potential of this compound and its rich botanical sources.

References

-

Reis, S. R. I., et al. (2022). Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

do Nascimento, P. G. D., et al. (2018). Relationship of chemical structure and anti-inflammatory activity of dihydrocorynantheol and its analogues. PubMed. Available at: [Link]

-

Federal Institute for Risk Assessment (BfR). (2013). Scientific assessment of yohimbe (Pausinystalia yohimbe). EFSA. Available at: [Link]

-

Zhang, Y-F., et al. (2023). Uncarialines AE, new alkaloids from Uncaria rhynchophylla and their anticoagulant activity. Phytochemistry Letters. Available at: [Link]

-

Capstran, J., et al. (2023). Directed Biosynthesis of Mitragynine Stereoisomers. Journal of the American Chemical Society. Available at: [Link]

-

Capstran, J., et al. (2023). Scheme 2. Formation of (Dihydro)corynantheal a. ResearchGate. Available at: [Link]

-

Capstran, J., et al. (2023). Directed Biosynthesis of Mitragynine Stereoisomers. Max-Planck-Gesellschaft. Available at: [Link]

-

Flores-Bocanegra, L., et al. (2020). The Chemistry of Kratom [Mitragyna speciosa]: Updated Characterization Data and Methods to Elucidate Indole and Oxindole Alkaloids. Journal of Natural Products. Available at: [Link]

-

Wikipedia. (n.d.). Mitragynine. Wikipedia. Available at: [Link]

-

Amat, M., et al. (2009). Enantioselective Formal Synthesis of (+)-Dihydrocorynantheine and (−)-Dihydrocorynantheol. The Journal of Organic Chemistry. Available at: [Link]

-

Kratom Alks. (n.d.). Corynantheidine. Kratom Alks. Available at: [Link]

-

León, F., et al. (2009). Phytochemical Characterization of the Leaves of Mitragyna Speciosa Grown in USA. Natural Product Communications. Available at: [Link]

-

Wikipedia. (n.d.). Corynanthe johimbe. Wikipedia. Available at: [Link]

-

Henriette's Herbal Homepage. (n.d.). Yohimbe. Corynanthe yohimbe. Available at: [Link]

-

Zych, M., et al. (2021). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. International Journal of Molecular Sciences. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Yohimbine. PubChem Compound Database. Available at: [Link]

-

Zhang, Y., et al. (2021). Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review. Journal of Ethnopharmacology. Available at: [Link]

-

Van Tamelen, E. E., & Hester Jr, J. B. (1959). Total synthesis of dl-dihydrocorynantheine. Journal of the American Chemical Society. Available at: [Link]

-

Van Tamelen, E. E., & Hester Jr, J. B. (1957). THE TOTAL SYNTHESIS OF dl-DIHYDROCORYNANTHEINE. Journal of the American Chemical Society. Available at: [Link]

-

Al-Snafi, A. E., et al. (2021). Uncaria tomentosa (Willd. ex Schult.) DC.: A Review on Chemical Constituents and Biological Activities. MDPI. Available at: [Link]

-

Jiang, H., et al. (2023). Phytochemistry and biological activities of corynanthe alkaloids. Phytochemistry. Available at: [Link]

-

Zhang, Q-W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine. Available at: [Link]

-

Tel-Cereido, S., et al. (2019). Dihydrochalcones: Occurrence in the Plant Kingdom, Chemistry and Biological Activities. ResearchGate. Available at: [Link]

-

Sharopov, F., & Wink, M. (2021). From Plant to Chemistry: Sources of Antinociceptive Non-Opioid Active Principles for Medicinal Chemistry and Drug Design. Molecules. Available at: [Link]

-

Rahman, A., et al. (2019). 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum (Wight) Wall. ex Walp. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

-

Göttl, V. L., et al. (2023). Extraction and Purification of Highly Active Astaxanthin from Corynebacterium glutamicum Fermentation Broth. MDPI. Available at: [Link]

Sources

- 1. Phytochemistry and biological activities of corynanthe alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Directed Biosynthesis of Mitragynine Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.mpg.de [pure.mpg.de]

- 4. This compound | CAS:4684-43-9 | Manufacturer ChemFaces [chemfaces.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Corynanthe johimbe - Wikipedia [en.wikipedia.org]

- 7. Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. html.rhhz.net [html.rhhz.net]

- 10. This compound | C22H28N2O3 | CID 3039336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mitragynine - Wikipedia [en.wikipedia.org]

- 12. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. food.ec.europa.eu [food.ec.europa.eu]

- 14. researchgate.net [researchgate.net]

- 15. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Dihydrocorynantheine in Plants

Executive Summary

Dihydrocorynantheine is a corynanthe-type monoterpenoid indole alkaloid (MIA), a class of natural products renowned for their structural complexity and significant pharmacological potential. As a key intermediate in the biosynthesis of more complex alkaloids, such as those found in Mitragyna speciosa (Kratom) and Cinchona species, understanding its formation is critical for advancements in drug development and metabolic engineering. This technical guide provides a comprehensive exploration of the this compound biosynthetic pathway in plants. We dissect the enzymatic cascade from primary metabolites to the final product, elucidate the complex regulatory networks that govern its synthesis, and provide detailed, field-proven experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this intricate natural pathway for innovative applications.

Introduction: The Significance of Corynanthe-Type Alkaloids

The monoterpenoid indole alkaloids (MIAs) represent over 3,000 structurally diverse compounds synthesized by plants, many of which possess potent biological activities.[1] this compound serves as a foundational scaffold within the corynanthe subclass, which includes medicinally vital compounds like the antihypertensive ajmalicine and the antimalarial quinine.[2] The elucidation of its biosynthetic route not only provides a blueprint for understanding the evolution of chemical diversity in plants but also offers a toolkit for the heterologous production of high-value pharmaceuticals in microbial or alternative plant hosts.[3] This guide moves beyond a simple recitation of steps to explain the causal logic behind the pathway's architecture and the experimental choices made to uncover it.

The Core Biosynthetic Blueprint

The assembly of this compound is a hallmark of metabolic convergence, integrating precursors from two distinct primary metabolic routes: the shikimate pathway and the methylerythritol phosphate (MEP) pathway. The indole backbone is supplied by tryptamine, derived from tryptophan (shikimate pathway), while the monoterpenoid portion originates as secologanin from geranyl diphosphate (GPP) (MEP pathway). These precursors undergo a stereospecific condensation to form the universal MIA intermediate, strictosidine. Subsequent enzymatic modifications—deglycosylation, cyclization, and a key double reduction—channel this central precursor toward the corynanthe scaffold.

Caption: Overview of the this compound Biosynthetic Pathway.

Detailed Enzymatic Trajectory

3.1 Precursor Synthesis: The Foundational Pillars

The journey begins with the synthesis of the two primary building blocks.

-

Tryptamine: The enzyme Tryptophan Decarboxylase (TDC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the removal of the carboxyl group from L-tryptophan. This reaction is a critical regulatory checkpoint, linking primary amino acid metabolism to the specialized TIA pathway.[4]

-

Secologanin: This complex iridoid monoterpenoid is derived from GPP through a multi-enzyme sequence. Key steps include hydroxylation by Geraniol 8-Oxidase (G8O) , a cytochrome P450 monooxygenase, and subsequent oxidative cleavage and cyclization steps catalyzed by enzymes like Secologanin Synthase (SLS) .[2]

3.2 The Gateway Condensation: Strictosidine Synthase (STR)

Strictosidine Synthase (STR) is the quintessential gatekeeper enzyme of MIA biosynthesis. It performs a highly stereospecific Pictet-Spengler condensation between tryptamine and secologanin to exclusively form 3-α(S)-strictosidine.[5] This enzymatic control is crucial; the chemical condensation can yield multiple isomers, but STR ensures that only the correct diastereomer for downstream processing is produced. The enzyme acts as a scaffold, orienting the substrates and catalyzing the reaction with remarkable precision.

3.3 Activation by Deglycosylation: Strictosidine β-Glucosidase (SGD)

Strictosidine itself is a stable glucoalkaloid. To activate it for further rearrangement, Strictosidine β-Glucosidase (SGD) hydrolyzes the glucose moiety.[5] This cleavage is not a simple deactivation step; it unleashes a highly reactive and unstable aglycone intermediate. This aglycone is the true nexus of the pathway, existing in equilibrium with several isomers, including cathenamine, epi-cathenamine, and the open-ring dialdehyde form.[6][7] The instability of this intermediate necessitates its immediate capture by downstream enzymes, a phenomenon known as metabolic channeling, which may be facilitated by the nuclear localization of both SGD and subsequent enzymes.[6]

3.4 The Branch Point Intermediate: Formation of 4,21-Dehydrogeissoschizine

The strictosidine aglycone spontaneously cyclizes to form various iminium species. One of the key intermediates is 4,21-dehydrogeissoschizine .[7][8] This molecule is a critical branch point. It can be reduced by different classes of NADPH-dependent reductases to yield distinct alkaloid scaffolds. For instance, Geissoschizine Synthase (GS) performs a single 1,2-iminium reduction to form geissoschizine, the precursor to iboga and aspidosperma alkaloids.[9][10] In contrast, the path to this compound requires a different enzymatic activity.

3.5 The Definitive Step: this compound Synthase (DCS)

The formation of this compound from 4,21-dehydrogeissoschizine is catalyzed by This compound Synthase (DCS) , a member of the Medium-Chain Dehydrogenase/Reductase (MDR) superfamily.[9] This enzyme is distinct from GS in its catalytic function. DCS performs a concerted, NADPH-dependent double reduction : a 1,4-conjugated iminium reduction followed by a 1,2-iminium reduction.[9] This two-step reduction within a single active site is a remarkable example of enzymatic efficiency and control.

Different orthologs of DCS, such as those found in Mitragyna speciosa (MsDCS) or Cinchona pubescens (CpDCS), exhibit distinct stereoselectivity, producing either (20S) or (20R)-dihydrocorynantheine. This stereochemical outcome is dictated by subtle differences in active site residues that alter the orientation of the substrate during reduction.[9]

Transcriptional Regulatory Network

The biosynthesis of this compound is not constitutive but is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stimuli like jasmonate signaling. A complex network of transcription factor (TF) families orchestrates the coordinate expression of the pathway genes.

-

AP2/ERF Factors (ORCAs): The Octadecanoid-responsive Catharanthus AP2/ERF domain proteins, particularly ORCA3, are master regulators that bind to the jasmonate and elicitor-responsive elements (JERE) in the promoters of key genes like STR.[1]

-

bHLH Factors (CrMYC2): The basic helix-loop-helix factor CrMYC2 acts upstream of the ORCAs, integrating the jasmonate signal to activate the entire cascade.[11]

-

WRKY Factors (CrWRKY1): This family of TFs adds another layer of control. CrWRKY1 , for example, can directly activate the TDC promoter while also modulating the expression of other regulators like the ORCAs, demonstrating the intricate cross-talk within the network.[1][11]

This hierarchical and interconnected network allows the plant to rapidly mount a defense response by producing these bioactive alkaloids when needed.

Methodologies for Pathway Elucidation & Analysis

The characterization of the this compound pathway relies on a combination of molecular biology, enzymology, and analytical chemistry. The following protocols represent self-validating systems for investigating key aspects of this pathway.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. microbiologyjournal.org [microbiologyjournal.org]

- 3. Engineered biosynthesis of plant heteroyohimbine and corynantheine alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of ajmalicine formation and related enzyme activities in Catharanthus roseus cells: effect of inoculum density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unlocking the Diversity of Alkaloids in Catharanthus roseus: Nuclear Localization Suggests Metabolic Channeling in Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Tight-Knit Family: The Medium-Chain Dehydrogenase/Reductases of Monoterpene Indole Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of Dihydrocorynantheine

An In-depth Technical Guide to the Physical and Chemical Properties of Dihydrocorynantheine

Introduction

This compound is a corynanthe-type monoterpenoid indole alkaloid, a class of natural products known for their structural complexity and significant pharmacological activities.[1][2] First isolated from the bark of Pseudocinchona africana, this compound and its analogues are found in various plant species, including those of the Uncaria and Corynanthe genera.[1][2][3] The intricate indolo[2,3-a]quinolizidine core structure of this compound presents a formidable challenge for synthetic chemists and a rich scaffold for medicinal chemistry exploration.[4] This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of this compound, intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Molecular Structure and Stereochemistry

The chemical architecture of this compound is defined by a pentacyclic skeleton. Understanding its three-dimensional arrangement is crucial, as its biological activity is intrinsically linked to its stereochemistry.

Core Structure

The IUPAC name for this compound is methyl (E)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate.[5] The molecule possesses three stereocenters on the piperidine ring, which dictates its specific spatial conformation and interaction with biological targets.[4] The control of both relative and absolute stereochemistry during synthesis is a significant challenge that has been a focus of considerable research.[4]

Caption: Core indolo[2,3-a]quinolizidine skeleton of this compound.

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[6][7] Enantiomers are stereoisomers that are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.[6][8] The specific stereoisomer, (+)-dihydrocorynantheine, has been a target of enantioselective synthesis.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₈N₂O₃ | [5][9] |

| Molecular Weight | 368.47 g/mol | [5][9] |

| CAS Registry Number | 50439-68-4 | [5][9] |

| Melting Point | 177.0-177.5 °C | [9] |

| Boiling Point (Predicted) | 531.7±50.0 °C | [10] |

| Density (Predicted) | 1.20±0.1 g/cm³ | [10] |

| pKa (Predicted) | 18.13±0.60 | [10] |

| XLogP3 | 3.4 | [5] |

| Appearance | Crystals | [11] |

Spectroscopic Characterization

The structural elucidation of this compound relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of organic molecules.[12][13] For this compound, ¹H NMR spectra at room temperature show the presence of two conformers that are near coalescence.[14] This is due to the restricted rotation of the 3-methoxypropenoate side chain.[14] Low-temperature ¹H NMR allows for the characterization of this conformational equilibrium.[14] The use of two-dimensional NMR techniques like COSY and HETCOR is crucial for assigning the complex proton and carbon signals and confirming the connectivity of the molecule.[15][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound.[12] High-resolution mass spectrometry (HRMS) can confirm the elemental composition of this compound with high accuracy.[3] Fragmentation patterns observed in the mass spectrum can offer valuable clues about the molecule's structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic IR absorptions would include those for the N-H stretch of the indole, C=O stretch of the ester, and C=C stretches of the aromatic ring and the enol ether. UV-Vis spectroscopy provides information about the electronic transitions within the molecule, with the indole chromophore being a key feature.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its constituent functional groups, including the indole nucleus, the tertiary amine, the enol ether, and the ester group. The indole nitrogen can be reactive under certain conditions, and the overall structure is susceptible to oxidation. The synthesis of this compound often involves multi-step sequences that require careful control of stereochemistry.[1][4][17][18]

Isolation and Purification

The isolation of this compound from natural sources typically involves extraction from plant material followed by chromatographic separation.

Generalized Protocol for Isolation

-

Extraction: Dried and powdered plant material (e.g., bark) is subjected to extraction with an organic solvent, often methanol or ethanol, sometimes with the addition of a base to facilitate the extraction of the alkaloids.

-

Acid-Base Partitioning: The crude extract is then subjected to an acid-base workup. The alkaloids are protonated and extracted into an acidic aqueous phase, leaving neutral and acidic compounds in the organic phase. The aqueous phase is then basified, and the free alkaloids are re-extracted into an organic solvent.

-

Chromatography: The resulting alkaloid fraction is then purified using chromatographic techniques. This may involve column chromatography on silica gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure this compound.

Caption: Generalized workflow for the isolation and purification of this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or a mass spectrometer (MS) is the method of choice for the quantitative analysis of this compound in plant extracts and biological samples.[19][20] The development of a validated analytical method is crucial for quality control and pharmacokinetic studies.[19][20]

Pharmacological and Toxicological Profile

Corynanthe alkaloids, as a class, exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and effects on the central nervous system.[21] Dihydrocorynantheol, a closely related analogue, has demonstrated anti-inflammatory properties in animal models.[22] While specific pharmacological data for this compound is limited in the public domain, its structural similarity to other pharmacologically active alkaloids, such as corynantheidine, suggests potential interactions with adrenergic and opioid receptors.[23][24]

Corynantheidine has been shown to be a partial agonist at the µ-opioid receptor and has a notable affinity for α₁-adrenergic receptors.[23][24] It is also a potent inhibitor of the cytochrome P450 enzyme CYP2D6, indicating a potential for drug-drug interactions.[25] Given the structural similarities, it is plausible that this compound may share some of these pharmacological and toxicological characteristics. However, dedicated studies are required to confirm this.

Conclusion

This compound is a structurally complex indole alkaloid with intriguing chemical and physical properties. Its stereochemistry plays a pivotal role in its identity and likely its biological function. While its full pharmacological profile is yet to be elucidated, its relationship to other bioactive corynanthe alkaloids makes it a person of interest for further investigation in drug discovery and development. The synthetic and analytical methodologies developed for this and related compounds provide a solid foundation for future research into its therapeutic potential.

References

-

CAS Common Chemistry. This compound. [Link]

-

Amat, M., Gómez-Esqué, A., Escolano, C., Santos, M. M. M., Molins, E., & Bosch, J. (2009). Enantioselective Formal Synthesis of (+)-Dihydrocorynantheine and (−)-Dihydrocorynantheol. The Journal of Organic Chemistry, 74(3), 1205–1211. [Link]

-

Nagata, K., Itoh, H., & Ishikawa, H. (2010). FORMAL SYNTHESES OF this compound AND ISORHYNCHOPHYLLINE VIA PROLINE CATALYZED MANNICH-MICHAEL REACTION. HETEROCYCLES, 81(8), 1791. [Link]

-

PubChem. This compound. [Link]

-

Martin, S. F., & Liras, S. (2002). Stereoselective total synthesis of dihydrocorynantheol. Organic letters, 4(19), 3243–3245. [Link]

-

ACS Publications. Enantioselective Formal Synthesis of (+)-Dihydrocorynantheine and (−)-Dihydrocorynantheol. [Link]

-

PubChem. Dihydrocorynantheol. [Link]

-

Van Tamelen, E. E., & Hester, J. B. (1959). Total synthesis of dl-dihydrocorynantheine. Journal of the American Chemical Society, 81(14), 3805–3806. [Link]

-

PubChem. 4,21-Dehydrocorynantheine aldehyde. [Link]

-

Kratom Alks. Corynantheidine: Adrenergic & Opioid Pharmacology. [Link]

-

Perazzo, F. F., Lima, L. M., Padilha, M. M., Rocha, L. M., & de Carvalho, J. C. T. (2008). Relationship of chemical structure and anti-inflammatory activity of dihydrocorynantheol and its analogues. PubMed, 2008, 1. [Link]

-

Stærk, D., Norrby, P. O., & Jaroszewski, J. W. (2001). Conformational analysis of indole alkaloids corynantheine and this compound by dynamic 1H NMR spectroscopy and computational methods: steric effects of ethyl vs vinyl group. The Journal of organic chemistry, 66(7), 2217–2221. [Link]

-

Kratom Alks. Corynantheidine: Toxicology And Safety Assessment. [Link]

-

Kratom Alks. Corynantheidine. [Link]

-

PubChem. Dihydrocodeine. [Link]

-

Jiang, H., & Li, Y. (2023). Phytochemistry and biological activities of corynanthe alkaloids. Phytochemistry, 215, 113786. [Link]

-

PubChem. Dehydrocorydaline. [Link]

- Budavari, S. (Ed.). (2001). The Merck Index (13th ed.). Merck & Co.

-

Chad's Prep. (2020, October 6). 5.1 Overview of Isomers | Constitutional Isomers and Stereoisomers. YouTube. [Link]

-

Zhang, M., Wang, J., Zhang, Y., & Di, D. (2021). Uncarialines AE, new alkaloids from Uncaria rhynchophylla and their anticoagulant activity. Journal of Natural Medicines, 75(4), 933–939. [Link]

-

Jo, A. R., Kim, S. Y., Kim, K. M., Kim, J. H., & Kim, J. B. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Metabolites, 12(11), 1058. [Link]

-

Albrecht, J. (2023). Understanding the Stereochemistry of Molecules in Developing New Drugs. Journal of Organic and Inorganic Chemistry. [Link]

- Soderberg, T. (2022). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. In Organic Chemistry with a Biological Emphasis Volume I. Chemistry LibreTexts.

-

Chemistry LibreTexts. (2023, July 4). 3.1: Introduction to stereochemistry. [Link]

- University of Wisconsin-Madison, Department of Chemistry. Chapter 13: Spectroscopy.

- Soderberg, T. (2022). Chapter 3: Conformation and Stereochemistry. In Organic Chemistry with a Biological Emphasis Volume I. Chemistry LibreTexts.

-

Al-Jaber, H. I. (2009). The investigation of NMR spectra of dihydropyridones derived from Curcumin. ARKIVOC, 2009(13), 42-54. [Link]

-

Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2008). Validated spectrophotometric methods for the determination of amlodipine besylate in drug formulations using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and ascorbic acid. ResearchGate. [Link]

-

Al-Jaber, H. I. (2009). The investigation of NMR spectra of dihydropyridones derived from Curcumin. ResearchGate. [Link]

- Api, A. M., Belsito, D., Biserta, S., Botelho, D., Bruze, M., Burton, G. A., ... & Wilcox, D. K. (2023). RIFM fragrance ingredient safety assessment, 6, 6-dimethoxy-2, 5, 5-trimethylhex-2-ene, CAS registry number 67674-46-8. Food and Chemical Toxicology, 175, 113689.

-

Cherniy, S., Gureeva, S. N., & Georgiyants, V. A. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. html.rhhz.net [html.rhhz.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C22H28N2O3 | CID 3039336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound CAS#: 4684-43-9 [m.chemicalbook.com]

- 11. Dihydrocodeine [drugfuture.com]

- 12. vanderbilt.edu [vanderbilt.edu]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. Conformational analysis of indole alkaloids corynantheine and this compound by dynamic 1H NMR spectroscopy and computational methods: steric effects of ethyl vs vinyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. arkat-usa.org [arkat-usa.org]

- 16. researchgate.net [researchgate.net]

- 17. Stereoselective total synthesis of dihydrocorynantheol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]

- 20. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 21. Phytochemistry and biological activities of corynanthe alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Relationship of chemical structure and anti-inflammatory activity of dihydrocorynantheol and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. kratomalks.org [kratomalks.org]

- 24. kratomalks.org [kratomalks.org]

- 25. kratomalks.org [kratomalks.org]

Dihydrocorynantheine's Receptor Interactions: A Technical Guide for Drug Development Professionals

Abstract

Dihydrocorynantheine, a corynanthe alkaloid found in plants of the Mitragyna and Pausinystalia genera, represents a structurally intriguing scaffold for neuropharmacological drug discovery. While research on this specific molecule is nascent, analysis of its close structural analog, corynantheidine, provides critical insights into its potential mechanism of action at key central nervous system receptors. This guide synthesizes the available preclinical data on related compounds to project the receptor pharmacology of this compound, focusing on its interactions with adrenergic and opioid systems. We will delve into the quantitative aspects of receptor affinity and functional activity, present detailed experimental protocols for assessing these interactions, and visualize the implicated signaling pathways. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of corynanthe alkaloids.

Introduction: The Corynanthe Alkaloid Scaffold

The corynanthe alkaloids are a diverse family of indole alkaloids characterized by a common tetracyclic core. This compound belongs to this family, which also includes more extensively studied compounds like mitragynine and yohimbine. These molecules have garnered significant interest for their wide range of biological activities, including analgesic and muscle-relaxant properties. Understanding the specific receptor interactions of individual corynanthe alkaloids is paramount to harnessing their therapeutic potential while mitigating off-target effects.

Due to a paucity of direct experimental data for this compound, this guide will leverage the pharmacological profile of corynantheidine as a primary surrogate. Corynantheidine is a closely related analog, and its receptor binding and functional activity data offer the most relevant currently available model for predicting the actions of this compound. It is crucial to acknowledge that subtle structural differences can lead to significant pharmacological distinctions; therefore, the data presented herein should be considered a predictive framework to guide future empirical investigation of this compound.

Projected Receptor Pharmacology of this compound

Based on the data available for corynantheidine, this compound is predicted to exhibit a polypharmacological profile, with primary interactions at adrenergic and opioid receptors.

Adrenergic Receptor Interactions

The adrenergic system, particularly the α-adrenergic receptors, appears to be a significant target for corynanthe alkaloids.

| Receptor Subtype | Species | Cell Line | Radioligand | Ki (nM) | Reference |

| α1D-Adrenergic | Human | CHO | [³H]prazosin | 41.7 ± 4.7 | [1] |

| α2A-Adrenergic | Human | - | - | ~74 | [1] |

Table 1: Binding affinities of corynantheidine at human α-adrenergic receptors.

The data indicate a notable affinity for the α1D-adrenergic receptor, with a Ki value in the nanomolar range.[1] This affinity is reportedly 131-fold higher than that of mitragynine at the same receptor, highlighting how minor structural modifications within the corynanthe scaffold can dramatically alter receptor selectivity.[2] The interaction with the α2A-adrenergic receptor is also significant.

α1D-adrenergic receptors are Gq/11-coupled G-protein coupled receptors (GPCRs). Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is critically involved in smooth muscle contraction.[1]

Opioid Receptor Interactions

Corynanthe alkaloids are also known to interact with opioid receptors, which is of significant interest for their potential analgesic properties.

| Receptor Subtype | Species | Cell Line | Ki (nM) | Reference |

| μ-Opioid (MOR) | Human | HEK | 118 ± 12 | [1] |

| κ-Opioid (KOR) | Rat | RBL | 1910 ± 50 | [1] |

| δ-Opioid (DOR) | - | - | >10,000 | [1] |

Table 2: Binding affinities of corynantheidine at opioid receptors.

Corynantheidine displays a moderate affinity for the μ-opioid receptor (MOR) and a significantly weaker affinity for the κ-opioid receptor (KOR).[1] Its affinity for the δ-opioid receptor (DOR) is negligible.[1] This suggests a degree of selectivity for the MOR over other opioid receptor subtypes.

Functional assays have characterized corynantheidine as a partial agonist at the μ-opioid receptor.[3] In a BRET assay for Gi-1 protein activation, corynantheidine exhibited an EC50 of 67.2 nM with an Emax of 37.2% compared to the full agonist DAMGO.[1] In [³⁵S]GTPγS binding assays, it demonstrated an Emax of 74%.[3] At the κ- and δ-opioid receptors, no significant functional activity was observed.[1]

μ-opioid receptors are Gi/o-coupled GPCRs. Agonist binding to MOR leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, MOR activation promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane, and inhibits N-type voltage-gated calcium channels, which reduces neurotransmitter release.

Serotonergic Receptor Interactions

While other corynanthe alkaloids have shown activity at serotonin receptors, there is currently no validated binding or functional data for corynantheidine at any of the 5-HT receptor subtypes.[1] Therefore, at present, there is no evidence to suggest that this compound would have significant activity at serotonergic receptors.

Experimental Protocols for Receptor Characterization

To empirically determine the receptor pharmacology of this compound, a series of in vitro assays are required. The following protocols provide a framework for these investigations.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors (e.g., human μ-opioid, α1D-adrenergic receptors).

Materials:

-

Receptor Source: Membranes from cell lines stably expressing the human receptor of interest (e.g., HEK-293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-prazosin for α1D).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., Naloxone for MOR).

-

Binding Buffer: Typically 50 mM Tris-HCl with appropriate co-factors (e.g., 5 mM MgCl₂), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold binding buffer and determine the protein concentration (e.g., using a BCA assay). Dilute the membrane preparation to a final concentration of 5-20 µg of protein per well.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200-250 µL:

-

Total Binding: Binding buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.

-

Competition Binding: this compound at various concentrations, radioligand, and membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

[³⁵S]GTPγS Binding Assay for Functional Activity (Agonism)

This functional assay measures the activation of G-proteins upon agonist binding to a GPCR.

Objective: To determine if this compound acts as an agonist, partial agonist, or antagonist at Gi/o-coupled receptors (e.g., MOR).

Materials:

-

Receptor Source: Cell membranes expressing the receptor of interest.

-

[³⁵S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.

-

GDP: To ensure G-proteins are in their inactive state at the start of the assay.

-

Test Compound: this compound at various concentrations.

-

Reference Agonist: A known full agonist for the receptor (e.g., DAMGO for MOR).

-

Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and a reducing agent like DTT.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS.

Procedure:

-

Reaction Setup: In a 96-well plate, add assay buffer, GDP, and cell membranes.

-

Compound Addition: Add this compound at various concentrations or a buffer control for basal binding. For antagonist testing, pre-incubate with this compound before adding the reference agonist.

-

Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle shaking.

-

Termination and Measurement: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing. Measure the radioactivity of the filters by scintillation counting.

-

Data Analysis: Plot the [³⁵S]GTPγS binding (in cpm or dpm) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to the reference full agonist.

cAMP Accumulation Assay for Functional Activity (Gi/o and Gs Coupling)

This assay measures the intracellular concentration of cyclic AMP, a key second messenger.

Objective: To determine the effect of this compound on adenylyl cyclase activity via Gi/o-coupled (e.g., MOR) or Gs-coupled receptors.

Materials:

-

Whole Cells: A cell line expressing the receptor of interest.

-

Forskolin: A direct activator of adenylyl cyclase, used to stimulate cAMP production in Gi/o-coupled receptor assays.

-

PDE Inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.

-

Test Compound: this compound at various concentrations.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or luminescence-based).

Procedure (for a Gi/o-coupled receptor):

-

Cell Plating: Seed cells in a 96-well plate and grow to near confluence.

-

Cell Stimulation: Wash the cells and pre-incubate with a PDE inhibitor. Then, stimulate the cells with a fixed concentration of forskolin in the presence of varying concentrations of this compound.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibition of forskolin-stimulated cAMP production).

Conclusion and Future Directions

The available evidence from the closely related alkaloid, corynantheidine, strongly suggests that this compound is a promising scaffold for the development of novel therapeutics targeting adrenergic and opioid receptors. Its predicted polypharmacology, with potential partial agonism at the μ-opioid receptor and significant affinity for α-adrenergic receptors, warrants a thorough and systematic investigation.

The immediate priority for future research is to perform comprehensive in vitro pharmacological profiling of this compound itself. This includes conducting the radioligand binding and functional assays detailed in this guide against a broad panel of CNS receptors to confirm its primary targets and elucidate its selectivity profile. Subsequent studies should focus on in vivo models to assess its pharmacokinetic properties, blood-brain barrier penetration, and efficacy in relevant disease models, such as those for pain and addiction. A deeper understanding of the structure-activity relationships within the corynanthe alkaloid family will be instrumental in optimizing this scaffold for therapeutic development.

References

-

Corynantheidine: Adrenergic & Opioid Pharmacology - Kratom Alks. (n.d.). Retrieved January 16, 2026, from [Link]

-

cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol. (n.d.). Retrieved January 16, 2026, from [Link]

-

Corynantheidine - Kratom Alks. (n.d.). Retrieved January 16, 2026, from [Link]

-

Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

Opioid receptor affinities for kratom alkaloids. Competitive binding... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC - NIH. (2021, January 9). Retrieved January 16, 2026, from [Link]

-

(PDF) Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). Retrieved January 16, 2026, from [Link]

-

The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review - Frontiers. (2022, February 23). Retrieved January 16, 2026, from [Link]

-

Bioanalytical Method Development and Validation of Corynantheidine, a Kratom Alkaloid, Using UPLC-MS/MS and its Application to Preclinical Pharmacokinetic Studies - NIH. (2019, December 5). Retrieved January 16, 2026, from [Link]

-

GTPγS Binding Assay - Creative Bioarray. (n.d.). Retrieved January 16, 2026, from [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved January 16, 2026, from [Link]

-

Bioanalytical Method Development and Validation of Corynantheidine, a Kratom Alkaloid, Using UPLC-MS/MS and its Application to Preclinical Pharmacokinetic Studies | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Data Sheet - BPS Bioscience. (n.d.). Retrieved January 16, 2026, from [Link]

-

Radioligand Binding Assay | Gifford Bioscience. (n.d.). Retrieved January 16, 2026, from [Link]

-

SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016, December 8). Retrieved January 16, 2026, from [Link]

-

Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes. - ClinPGx. (n.d.). Retrieved January 16, 2026, from [Link]

-

Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. (n.d.). Retrieved January 16, 2026, from [Link]

-

Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes - Find an Expert - The University of Melbourne. (n.d.). Retrieved January 16, 2026, from [Link]

-

Molecular pharmacology of alpha adrenergic receptors: utilization of [3H]dihydroergocryptine binding in the study of pharmacological receptor alterations - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Adrenergic receptor - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

This compound | C22H28N2O3 | CID 3039336 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Table 4 . Binding affinity expressed as K i (nM) and antagonist potency... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Affinities of dihydrocodeine and its metabolites to opioid receptors - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Dm5-HT2B: Pharmacological Characterization of the Fifth Serotonin Receptor Subtype of Drosophila melanogaster - Frontiers. (2017, May 10). Retrieved January 16, 2026, from [Link]

-

Pharmacological characterization of serotonin receptor subtypes modulating primary afferent input to deep dorsal horn neurons in the neonatal rat - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

Pharmacology of serotonin: what a clinician should know - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

-

5-HT receptor - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Binding affinity (Ki) of compounds 1–3 at 5-HT1A receptors: Competition... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Opioid Pharmacology - :::::Pain Physician:::::. (n.d.). Retrieved January 16, 2026, from [Link]

-

Clinical perspective on antipsychotic receptor binding affinities - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Adrenergic receptors: structure and function - Cleveland Clinic Journal of Medicine. (n.d.). Retrieved January 16, 2026, from [Link]

-

Adrenergic Receptors In Disease and Drug Discovery - Indigo Biosciences. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues. (n.d.). Retrieved January 16, 2026, from [Link]

-

Basic opioid pharmacology: an update - PMC - PubMed Central - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Adrenergic Drugs - Pharmacology, Animation - YouTube. (2020, June 22). Retrieved January 16, 2026, from [Link]

-

Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. (n.d.). Retrieved January 16, 2026, from [Link]

-

Molecular determinants for the high constitutive activity of the human histamine H4 receptor: functional studies on orthologues and mutants - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. kratomalks.org [kratomalks.org]

- 2. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kratomalks.org [kratomalks.org]

- 4. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Dihydrocorynantheine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of dihydrocorynantheine, an indole alkaloid primarily found in plant species of the Uncaria and Corynanthe genera. This compound, and its C3 structural epimer hirsutine, exhibit significant activity on the cardiovascular system, with potential therapeutic applications as an antihypertensive and antiarrhythmic agent. This document delves into the molecular mechanisms of action, pharmacokinetic properties, and key experimental protocols for the characterization of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel cardiovascular and neuropharmacological agents.

Introduction

This compound is a naturally occurring indole alkaloid that has garnered interest for its notable effects on cardiovascular function. Structurally, it is closely related to other bioactive alkaloids from Uncaria rhynchophylla, a plant with a history of use in traditional medicine for cardiovascular and central nervous system disorders.[1] This guide will synthesize the current understanding of this compound's pharmacology, with a focus on its ion channel modulating properties that underpin its physiological effects. We will explore its mechanism of action, metabolic fate, and provide detailed experimental frameworks for its further investigation.

Molecular Mechanism of Action

The primary pharmacological activity of this compound and its epimer, hirsutine, is centered on the modulation of various ion channels, leading to significant effects on the cardiovascular system.

Inhibition of Voltage-Gated Calcium Channels

A principal mechanism of action for this compound and hirsutine is the blockade of voltage-gated calcium channels (VGCCs), particularly the L-type calcium channels.[2][3] This inhibition of calcium influx into vascular smooth muscle cells is a key contributor to the observed vasodilation and antihypertensive effects.[3] The pA2 value for hirsutine in antagonizing the cumulative dose-response curve for Ca2+ in depolarized rat aorta strips has been determined to be 6.6 ± 0.1, indicating a competitive antagonism at the calcium channel.[2]

The vasodilatory effect is multifaceted, involving both endothelium-dependent and -independent pathways. The endothelium-dependent mechanism is mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.[1][4] In contrast, the endothelium-independent vasodilation is a direct consequence of the blockade of L-type Ca2+ channels and inhibition of intracellular Ca2+ release from the sarcoplasmic reticulum.[1][2]

Modulation of Cardiac Action Potentials

This compound and hirsutine exert direct effects on the electrophysiology of cardiac tissue. Studies on isolated rabbit sino-atrial node and guinea-pig atrial and ventricular preparations have demonstrated that these alkaloids concentration-dependently alter cardiac action potentials.[5] Key effects include:

-

An increase in the cardiac cycle length.[5]

-

A decrease in the slope of pacemaker depolarization (phase 4).[5]

-

A reduction in the maximum rate of rise of the action potential.[5]

-

Prolongation of the action potential duration.[5]

These effects are indicative of the inhibition of multiple ion channels, including calcium and potassium channels, and are the basis for the observed negative chronotropic (heart rate-lowering) and antiarrhythmic properties of these compounds.[5]

Effects on Other Ion Channels

Beyond calcium channels, hirsutine has been shown to be a non-selective ion channel inhibitor, also blocking nicotinic acetylcholine receptors and voltage-gated potassium channels. This broader ion channel activity may contribute to its overall pharmacological profile.

Signaling Pathway for Vasodilation

The vasodilatory action of this compound and its related compounds can be summarized in the following signaling pathway:

Caption: Signaling pathways of this compound-induced vasodilation.

Pharmacokinetic Profile

The pharmacokinetic properties of hirsutine, the C3 epimer of this compound, have been investigated in rodent models. Given their structural similarity, these data provide valuable insights into the likely pharmacokinetic profile of this compound.

Absorption and Bioavailability

Following oral administration in mice, hirsutine demonstrates good oral absorption, with a reported bioavailability of 68.9%.[6]

Distribution

Specific tissue distribution studies for this compound are not extensively reported. As an alkaloid, it is expected to distribute into various tissues.

Metabolism

In vitro studies using rat liver microsomes have shown that hirsutine is metabolized through several pathways, including mono-oxygenation, di-oxygenation, N-oxygenation, dehydrogenation, demethylation, and hydrolysis. The primary cytochrome P450 enzyme responsible for its metabolism is CYP3A4.[7][8] In rats, hirsutine undergoes 11-hydroxylation, a reaction suggested to be catalyzed by CYP2C enzymes, followed by glucuronidation.[9]

Excretion

The primary route of excretion for hirsutine metabolites in rats is through the bile.[9] Within 72 hours of oral administration, approximately 46% of the dose is excreted in the bile, while around 26% is excreted in the urine.[9]

Pharmacokinetic Parameters

The following table summarizes the reported pharmacokinetic parameters for hirsutine in rodents.

| Parameter | Value (Mice)[6] | Value (Rats)[10] |

| Bioavailability (F%) | 68.9 | Not Reported |

| Cmax (ng/mL) | Not Reported | 1406 ± 758 (oral) |

| Tmax (h) | Not Reported | Not Reported |

| Half-life (t1/2) (h) | 0.6 - 4.4 | 1.57 ± 0.62 (oral) |

Experimental Protocols

In Vitro Vasodilation Assay using Isolated Aortic Rings

This protocol details a standard method to assess the vasodilatory effects of this compound on isolated arterial tissue.

4.1.1. Materials and Reagents

-

Male Sprague-Dawley rats (250-300 g)

-

Krebs-Henseleit Buffer (KHB) (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.

-

Phenylephrine (PE)

-

Acetylcholine (ACh)

-

This compound stock solution (in DMSO or appropriate solvent)

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

4.1.2. Procedure

-

Euthanize the rat via an approved method and excise the thoracic aorta.

-

Immediately place the aorta in ice-cold KHB.

-

Carefully clean the aorta of adhering fat and connective tissue and cut into rings of 3-4 mm in length.

-

Suspend the aortic rings in organ baths containing 10 mL of KHB, maintained at 37°C and continuously gassed with carbogen.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the KHB every 15-20 minutes.

-

Induce a stable contraction with 1 µM PE.

-

Once the contraction has plateaued, assess the endothelial integrity by adding 10 µM ACh. A relaxation of >80% indicates intact endothelium.

-

Wash the rings and allow them to return to baseline tension.

-

Pre-contract the rings again with 1 µM PE.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath and record the relaxation response.

-

Express the relaxation as a percentage of the PE-induced contraction.

Caption: Experimental workflow for the isolated aortic ring assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for investigating the effects of this compound on specific ion channels in a suitable cell line (e.g., HEK293 cells expressing L-type calcium channels or primary vascular smooth muscle cells).

4.2.1. Materials and Reagents

-

Cultured cells expressing the ion channel of interest

-

External solution (e.g., Tyrode's solution)

-

Internal pipette solution

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pipette pulling

-

This compound stock solution

4.2.2. Procedure

-

Prepare the external and internal solutions and filter-sterilize.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Plate the cells on coverslips suitable for microscopy.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

-

Under visual guidance, approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the cell at a specific membrane potential and apply voltage steps to elicit ion currents.

-

Record baseline currents.

-

Perfuse the cell with the external solution containing the desired concentration of this compound.

-

Record the ion currents in the presence of the compound and compare them to the baseline to determine the extent of inhibition or activation.

Conclusion and Future Directions

This compound is a promising natural product with a distinct pharmacological profile centered on the modulation of cardiovascular ion channels. Its ability to block L-type calcium channels and affect cardiac action potentials provides a strong rationale for its potential development as an antihypertensive and antiarrhythmic agent. While the current body of research has laid a solid foundation, further studies are warranted to fully elucidate its therapeutic potential.

Future research should focus on:

-

Determining the specific binding affinities (Ki or IC50 values) of this compound for various ion channel subtypes.

-

Conducting comprehensive pharmacokinetic and toxicological studies in multiple species, including humans.

-

Investigating its efficacy in in vivo models of hypertension and cardiac arrhythmia.

-

Exploring its potential neuropharmacological effects, given the known central nervous system activities of other Uncaria alkaloids.

This technical guide provides a framework for the continued investigation of this compound, a molecule with the potential to contribute to the development of novel cardiovascular therapies.

References

- Shi, J. S., Yu, J. X., Chen, X. P., & Xu, R. X. (2003). Pharmacological actions of Uncaria alkaloids, rhynchophylline and isorhynchophylline. Acta Pharmacologica Sinica, 24(2), 97-101.

- Ndagijimana, A., Wang, X., Pan, G., Zhang, F., Feng, H., & Olaleye, O. (2013). The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids. Frontiers in Pharmacology, 12, 641887.

- Zhang, L., Zheng, Y., Zhang, Y., & Wang, Y. (2015). The Main Alkaloids in Uncaria rhynchophylla and Their Anti-Alzheimer's Disease Mechanism Determined by a Network Pharmacology Approach. Molecules, 20(10), 17997-18016.

- Chen, X., Li, X., Wang, Y., Li, Y., & Li, H. (2020). Simultaneous Determination of Six Uncaria Alkaloids in Mouse Blood by UPLC–MS/MS and Its Application in Pharmacokinetics and Bioavailability. Journal of Analytical Methods in Chemistry, 2020, 8896374.

- Wu, T., Liu, M., Wu, Y., & Sun, J. (2019). Pharmacokinetic Study on Hirsutine and Hirsuteine in Rats Using UPLC–MS/MS. Periodica Polytechnica Chemical Engineering, 63(1), 10-16.

- Spiegel, L. (1900). Ueber Yohimbin. Berichte der deutschen chemischen Gesellschaft, 33(2), 2629-2632.

- Cimolai, N. (2017). A literature perspective on the pharmacological applications of yohimbine. Phytotherapy Research, 31(7), 991-999.

- Ko, F. N., Wu, T. S., Liou, M. J., Wu, Y. C., & Teng, C. M. (1999). Effects of hirsutine and this compound on the action potentials of sino-atrial node, atrium and ventricle. Life sciences, 65(23), 2419-2428.

- Wang, Y. H., Avula, B., Wang, M., & Khan, I. A. (2013). Structural Characterization of Yohimbine-type Alkaloids from Pausinystalia yohimbe by UPLC-QTOF. Planta medica, 79(13), P_119.

- Senbel, A. M., & Mostafa, T. (2008). Yohimbine enhances the effect of sildenafil on erectile process in rats. International journal of impotence research, 20(4), 409-417.

- Ko, F. N., Wu, T. S., Liou, M. J., Wu, Y. C., & Teng, C. M. (1999). Effects of hirsutine and this compound on the action potentials of sino-atrial node, atrium and ventricle. Life sciences, 65(23), 2419-2428.

- Rowell, F., Seymour, R., & Rawlins, M. (1983). Pharmacokinetics of intravenous and oral dihydrocodeine and its acid metabolites. European journal of clinical pharmacology, 25(3), 419-424.

- Zhu, Y. Z., Zhang, K., Fan, F. F., Ni, S. Y., & Gu, X. F. (2015). The novel analogue of hirsutine as an anti-hypertension and vasodilatary agent both in vitro and in vivo. PloS one, 10(4), e0124401.

- Watano, T., Nakazawa, K., & Fujimori, K. (1995). Inhibition of Ion Channels by Hirsutine in Rat Pheochromocytoma Cells. Japanese Journal of Pharmacology, 69(2), 171-175.

- Zhu, Y. Z., Zhang, K., Fan, F. F., Ni, S. Y., & Gu, X. F. (2015). The novel analogue of hirsutine as an anti-hypertension and vasodilatary agent both in vitro and in vivo. PloS one, 10(4), e0124401.

- Horie, S., Yano, S., Aimi, N., Sakai, S., & Watanabe, K. (1992).

- Zhu, Y. Z., Zhang, K., Fan, F. F., Ni, S. Y., & Gu, X. F. (2015). The novel analogue of hirsutine as an anti-hypertension and vasodilatary agent both in vitro and in vivo. PloS one, 10(4), e0124401.

- Meng, J., Su, R., Wang, L., Yuan, B., & Li, L. (2021). Inhibitory effect and mechanism of action (MOA)

- Ammon, S., Marx, C., Sachse, A., & Klotz, U. (1999). Pharmacokinetics of dihydrocodeine and its active metabolite after single and multiple oral dosing. British journal of clinical pharmacology, 48(4), 547-553.

- Meng, J., Su, R., Wang, L., Yuan, B., & Li, L. (2021). Inhibitory effect and mechanism of action (MOA)

- Horie, S., Yano, S., Aimi, N., Sakai, S., & Watanabe, K. (1992).

- Guo, Y., Lv, H., Lv, J., & Jiang, Z. (2018). Metabolite profiling and identification of enzymes responsible for the metabolism of hirsutine, a major alkaloid from Uncaria rhynchophylla. Xenobiotica, 48(12), 1225-1234.

- Takeda, K., Narita, Y., Kikuchi, T., Hirata, T., & Ishii, A. (2006). Metabolites of hirsuteine and hirsutine, the major indole alkaloids of Uncaria rhynchophylla, in rats. Biological & pharmaceutical bulletin, 29(8), 1671-1674.

- Guo, Y., Lv, H., Lv, J., & Jiang, Z. (2018). Metabolite profiling and identification of enzymes responsible for the metabolism of hirsutine, a major alkaloid from Uncaria rhynchophylla. Xenobiotica, 48(12), 1225-1234.

- Ferrario, C. M. (2006). Role of the vasodilator peptide angiotensin-(1–7) in cardiovascular drug therapy. Heart failure monitor, 6(3), 89-97.

- Doyle, A. E. (1974). Vasodilators in the treatment of hypertension. The Medical journal of Australia, 2(19), 713-715.

Sources